HBV Seq1 aa:18-27

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

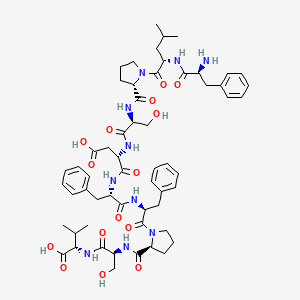

C58H78N10O15 |

|---|---|

分子量 |

1155.3 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C58H78N10O15/c1-33(2)26-41(62-49(73)38(59)27-35-16-8-5-9-17-35)56(80)67-24-14-22-45(67)54(78)64-43(31-69)52(76)61-40(30-47(71)72)51(75)60-39(28-36-18-10-6-11-19-36)50(74)63-42(29-37-20-12-7-13-21-37)57(81)68-25-15-23-46(68)55(79)65-44(32-70)53(77)66-48(34(3)4)58(82)83/h5-13,16-21,33-34,38-46,48,69-70H,14-15,22-32,59H2,1-4H3,(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,64,78)(H,65,79)(H,66,77)(H,71,72)(H,82,83)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 |

InChI 键 |

WPDJAEURSVPNPM-HKFFZEPVSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N |

规范 SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N |

产品来源 |

United States |

Foundational & Exploratory

HBV Core Antigen 18-27 Peptide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) core antigen 18-27 peptide (HBcAg 18-27), with the amino acid sequence FLPSDFFPSV, is a highly immunodominant and promiscuous cytotoxic T-lymphocyte (CTL) epitope. It plays a crucial role in the host immune response to HBV infection and is a primary target for the development of therapeutic vaccines and T-cell-based immunotherapies. This technical guide provides an in-depth overview of the function, immunological significance, and experimental applications of the HBcAg 18-27 peptide, tailored for researchers, scientists, and professionals in drug development.

Function and Immunological Significance

The primary function of the HBcAg 18-27 peptide is to act as an antigenic epitope that elicits a robust CD8+ T-cell response.[1][2][3][4] This peptide is presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of HBV-infected hepatocytes, marking them for recognition and elimination by virus-specific CTLs.

Key Characteristics:

-

Immunodominance: The HBcAg 18-27 epitope is a dominant target of the CD8+ T-cell response in patients with both acute and chronic HBV infection.[5]

-

HLA Promiscuity: While initially identified as being restricted by HLA-A2.1, further research has demonstrated its ability to bind to a variety of HLA class I molecules, including HLA-A02, B07, B35, B44, and B*51.[3] This promiscuity makes it an attractive target for broadly applicable immunotherapies.

-

Therapeutic Potential: Due to its high immunogenicity, the HBcAg 18-27 peptide is a key component in the design of therapeutic vaccines aimed at augmenting the CTL response to clear chronic HBV infection.[6][7] It is also a target for TCR-mimic antibodies and other T-cell redirecting therapies.[8]

-

Immune Escape: The high selection pressure exerted by the T-cell response against this epitope can lead to the emergence of viral escape variants with altered sequences, which may impair T-cell recognition or antigen processing.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the HBcAg 18-27 peptide, providing insights into its immunogenicity and the efficacy of different therapeutic strategies.

Table 1: In Vitro Induction of HBcAg 18-27-Specific CD8+ T-Cells

| Peptide/Stimulus | Donor/Patient Group | Assay | Result | Reference |

| Peptide 1 (FLPSDFFPSV) | Healthy Donors (HLA-A2+) | Tetramer Assay | 0.35% of CD8+ T-cells | [2] |

| Peptide 1 (FLPSDFFPSV) | Chronic Hepatitis B Patients (HLA-A2+) | Tetramer Assay | 0.39% of CD8+ T-cells | [2] |

| Peptide 2 (TT 830-843 + GGG + HBcAg 18-27) | Healthy Donors (HLA-A2+) | Tetramer Assay | 0.38% of CD8+ T-cells | [2] |

| Peptide 2 (TT 830-843 + GGG + HBcAg 18-27) | Chronic Hepatitis B Patients (HLA-A2+) | Tetramer Assay | 0.43% of CD8+ T-cells | [2] |

| Peptide 3 (PreS2 18-24 + GGG + TT 830-843 + GGG + HBcAg 18-27) | Healthy Donors (HLA-A2+) | Tetramer Assay | 1.05% of CD8+ T-cells | [2] |

| Peptide 3 (PreS2 18-24 + GGG + TT 830-843 + GGG + HBcAg 18-27) | Chronic Hepatitis B Patients (HLA-A2+) | Tetramer Assay | 0.93% of CD8+ T-cells | [2] |

Table 2: Cytotoxicity of HBcAg 18-27-Specific CTLs

| Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |

| CTLs induced by Peptide 3 | T2 cells pulsed with HBcAg 18-27 | 100:1 | 68.4 ± 15% | [1][2] |

| Splenocytes from mice immunized with Peptide 3 | P815 cells pulsed with HBcAg 18-27 | 100:1 | 55.3 ± 10.1% | [7] |

Table 3: In Vivo Induction of HBcAg 18-27-Specific CD8+ T-Cells in HLA-A2 Transgenic Mice

| Immunogen | Assay | Result (% of CD8+ T-cells) | Reference |

| Peptide 1 (FLPSDFFPSV) | Tetramer Assay | 0.36% | [7] |

| Peptide 2 (TT 830-843 + GGG + HBcAg 18-27) | Tetramer Assay | 0.39% | [7] |

| Peptide 3 (PreS2 18-24 + GGG + TT 830-843 + GGG + HBcAg 18-27) | Tetramer Assay | 1.01% | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments involving the HBcAg 18-27 peptide.

1. Solid-Phase Peptide Synthesis (Merrifield's Method)

-

Objective: To synthesize the HBcAg 18-27 peptide and its modified variants.

-

Procedure:

-

Utilize a peptide synthesizer (e.g., PE431A).

-

Employ the Merrifield's solid-phase synthesis method.

-

Purify the synthesized peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (e.g., WATERS 600).

-

Analyze the purified peptides by Mass Spectrometry (MS/MS) (e.g., API 2000) to confirm their identity and purity (>95%).

-

Dissolve the peptides in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL and store at -70 °C.[1][7]

-

2. In Vitro Stimulation and Expansion of HBcAg 18-27-Specific CD8+ T-Cells

-

Objective: To induce and expand T-cells specific for the HBcAg 18-27 epitope from Peripheral Blood Mononuclear Cells (PBMCs).

-

Procedure:

-

Isolate PBMCs from peripheral blood of HLA-A2+ donors using Ficoll-Hypaque gradient centrifugation.

-

Culture the PBMCs in RPMI 1640 medium supplemented with fetal calf serum (FCS).

-

Pulse the PBMCs with the HBcAg 18-27 peptide (or its modified variants) at a concentration of 10 µg/mL.

-

Culture the cells for 10 days to allow for the expansion of antigen-specific T-cells.[3][9]

-

3. Tetramer-Binding Assay for Quantification of Specific CD8+ T-Cells

-

Objective: To quantify the frequency of HBcAg 18-27-specific CD8+ T-cells.

-

Procedure:

-

Collect the expanded effector T-cells and wash them with Phosphate-Buffered Saline (PBS).

-

Stain the cells with R-PE-conjugated HLA-A*0201/FLPSDFFPSV tetramer and Cy-Chrome-conjugated anti-human CD8 monoclonal antibody for 30 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to determine the percentage of CD8+ T-cells that are also tetramer-positive.[2]

-

4. Chromium (51Cr) Release Assay for Cytotoxicity Measurement

-

Objective: To measure the cytotoxic activity of HBcAg 18-27-specific CTLs.

-

Procedure:

-

Use T2 cells (for human CTLs) or P815 cells (for murine CTLs) as target cells.

-

Pre-incubate the target cells with the HBcAg 18-27 peptide.

-

Label the target cells with Na251CrO4 for 60 minutes at 37 °C.

-

Wash the labeled target cells three times.

-

Mix various concentrations of effector cells with a fixed number of target cells (e.g., 1 x 10^4) at different Effector to Target (E/T) ratios (e.g., 12.5, 25, 50, 100) in a 96-well plate.

-

Incubate the plate for 4 hours.

-

Measure the amount of 51Cr released into the supernatant, which is proportional to the extent of target cell lysis.[1][2][7]

-

5. IFN-γ ELISpot Assay

-

Objective: To determine the frequency of IFN-γ secreting T-cells upon stimulation with the HBcAg 18-27 peptide.

-

Procedure:

-

Coat a 96-well PVDF membrane-bottomed plate with a capture anti-human IFN-γ monoclonal antibody overnight at 4 °C.

-

Stimulate fresh PBMCs with 10 µg/mL of the mimetic peptide.

-

Add the stimulated cells to the coated plate (e.g., 5 x 10^3 cells/well) and incubate for 18 hours at 37 °C in a 5% CO2 incubator.

-

Wash the cells off and add a second biotinylated anti-IFN-γ monoclonal antibody.

-

Add streptavidin-alkaline phosphatase conjugate followed by the substrate to develop the spots.

-

Count the spots, where each spot represents a single IFN-γ secreting cell.[1]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and workflows related to the HBcAg 18-27 peptide.

Figure 1: MHC Class I presentation pathway for the HBcAg 18-27 peptide.

Figure 2: Mechanism of CTL-mediated killing of HBV-infected hepatocytes.

Figure 3: A generalized experimental workflow for analyzing CTL responses.

Figure 4: JAK/STAT signaling pathway activated by a modified HBcAg 18-27 fusion protein.[10]

Conclusion

The HBV core antigen 18-27 peptide remains a cornerstone in the field of HBV immunology and therapeutic development. Its potent ability to elicit a strong and broad CTL response makes it an invaluable tool for researchers and a promising component for novel immunotherapies. A thorough understanding of its function, the methods to study its effects, and the underlying immunological pathways is essential for the continued development of effective treatments for chronic hepatitis B. This guide provides a comprehensive resource to support these endeavors.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Therapeutic polypeptides based on HBV core 18-27 epitope can induce CD8+ CTL-mediated cytotoxicity in HLA-A2+ human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Immune escape pathways from the HBV core18-27 CD8 T cell response are driven by individual HLA class I alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunization with the HBV core 18-27 epitope elicits CTL responses in humans expressing different HLA-A2 supertype molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. Therapeutic polypeptides based on HBcAg18-27 CTL epitope can induce antigen-specific CD8+ CTL-mediated cytotoxicity in HLA-A2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Immune escape pathways from the HBV core18-27 CD8 T cell response are driven by individual HLA class I alleles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tapasin modification on the intracellular epitope HBcAg18-27 enhances HBV-specific CTL immune response and inhibits hepatitis B virus replication in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunogenicity of HBV Core Peptide 18-27: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Hepatitis B virus (HBV) core antigen peptide 18-27 (HBcAg 18-27), with the amino acid sequence FLPSDFFPSV, is a well-characterized and immunodominant epitope crucial in the cellular immune response against HBV infection. This technical guide provides a comprehensive overview of its immunogenicity, detailing the quantitative aspects of the induced immune response, the experimental protocols to assess it, and the underlying immunological pathways.

I. Quantitative Assessment of Immunogenicity

The immunogenicity of HBcAg 18-27 has been quantified through various assays measuring different aspects of the T-cell response. The following tables summarize key quantitative data from published studies, providing a comparative overview of the peptide's ability to elicit cytotoxic T-lymphocyte (CTL) activity, induce T-cell expansion, and stimulate cytokine production.

Table 1: Cytotoxic T-Lymphocyte (CTL) Activity

| Study System | Effector Cells | Target Cells | E:T Ratio | Specific Lysis (%) | Citation |

| In vitro (Human PBMCs) | PBMCs pulsed with mimetic peptide 3 | HBcAg 18-27 peptide pre-incubated T2 cells | 100 | 68.4 ± 15 | [1][2] |

| In vitro (Human PBMCs) | HBcAg 19-27-specific CTLs | HLA-B51+, HLA-A2- target cells pulsed with HBcAg 18-27 | Not Specified | Concentration-dependent lysis observed | [3] |

Table 2: Frequency of HBcAg 18-27-Specific CD8+ T-Cells

| Study System | Stimulation | Assay | Cell Population | Frequency (%) | Citation |

| In vitro (Human PBMCs from healthy donors) | Mimetic peptide 3 | HLA-A0201/FLPSDFFPSV tetramer | CD8+ T-cells | 1.05 | [1][2] |

| In vitro (Human PBMCs from chronic hepatitis patients) | Mimetic peptide 3 | HLA-A0201/FLPSDFFPSV tetramer | CD8+ T-cells | 0.93 | [1][2] |

| In vivo (HLA-A2 transgenic mice) | Immunization with mimetic peptide 3 | A2Kb/HBcAg18-27 tetramer | Splenocytes | 1.01 | [4] |

| In vivo (Human subjects) | Lipopeptide vaccine (500 µg) | Not Specified | Not Specified | Response in 5 out of 5 subjects | [5] |

Table 3: Cytokine Production by HBcAg 18-27-Specific T-Cells

| Study System | Stimulus | Cytokine | Producing Cells | Measurement | Citation |

| In vitro (Human T-cell clones) | HBcAg 18-27 peptide | IFN-γ, TNF-α, IL-2 | CD8+ T-cells | Detected in supernatant | [6] |

| In vitro (Human PBMCs from chronic HBV patients) | HBcAg 18-27 peptide | IFN-γ | CD8+ T-cells | Detected by intracellular staining | [7][8] |

II. Experimental Protocols

Detailed methodologies are critical for the replication and validation of immunogenicity studies. This section outlines the core experimental protocols used to assess the immune response to HBcAg 18-27.

A. In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the general procedure for stimulating PBMCs with the HBcAg 18-27 peptide to expand antigen-specific T-cells for subsequent analysis.

-

PBMC Isolation : Isolate PBMCs from heparinized peripheral blood using Ficoll-Hypaque density gradient centrifugation.[9]

-

Cell Culture : Resuspend PBMCs in a complete culture medium (e.g., RPMI 1640 or AIM-V) supplemented with fetal bovine serum (FBS) or human AB serum, and antibiotics.[9]

-

Peptide Stimulation : Add the HBcAg 18-27 peptide (typically at a concentration of 1-10 µg/mL) to the PBMC culture.[8][9] In some protocols, co-stimulatory molecules like anti-CD28 and anti-CD49d, and cytokines such as IL-2 are added to enhance T-cell expansion.[8]

-

Incubation : Culture the cells for a period of 7 to 14 days at 37°C in a 5% CO2 incubator.

-

Restimulation : Before analysis, restimulate the expanded T-cells with the HBcAg 18-27 peptide for a shorter period (e.g., 5 hours to overnight) to elicit effector functions.[8][10]

B. HLA-A*0201/FLPSDFFPSV Tetramer-Binding Assay

This assay is used to quantify the frequency of T-cells with T-cell receptors (TCRs) that specifically recognize the HBcAg 18-27 peptide presented by the HLA-A*0201 molecule.

-

Cell Preparation : Start with a single-cell suspension of stimulated PBMCs or other relevant cell populations.

-

Tetramer Staining : Incubate the cells with a phycoerythrin (PE)-conjugated HLA-A*0201/FLPSDFFPSV tetramer at a predetermined optimal concentration for 20-60 minutes at room temperature or 4°C, protected from light.[11][12]

-

Surface Marker Staining : Co-stain the cells with fluorescently-labeled antibodies against cell surface markers such as CD3 and CD8 to identify the T-cell subpopulations.[4]

-

Washing : Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound tetramers and antibodies.

-

Flow Cytometry Analysis : Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of tetramer-positive cells within the CD8+ T-cell population.[4]

C. 51Chromium (51Cr) Release Assay for CTL Cytotoxicity

This classical assay measures the ability of CTLs to lyse target cells presenting the HBcAg 18-27 epitope.

-

Target Cell Labeling : Label target cells (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) with 51Cr by incubating them with Na251CrO4 for 1-2 hours.[2][13]

-

Peptide Pulsing : Wash the labeled target cells and pulse them with the HBcAg 18-27 peptide.

-

Co-culture : Co-culture the 51Cr-labeled and peptide-pulsed target cells with effector cells (HBcAg 18-27-specific CTLs) at various effector-to-target (E:T) ratios in a 96-well plate.[2]

-

Incubation : Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.[13]

-

Supernatant Collection : After incubation, centrifuge the plate and collect the supernatant from each well.

-

Radioactivity Measurement : Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculation of Specific Lysis : Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Experimental Release : 51Cr released in the presence of effector cells.

-

Spontaneous Release : 51Cr released from target cells in the absence of effector cells.

-

Maximum Release : 51Cr released from target cells lysed with a detergent (e.g., Triton X-100).[2]

-

D. Intracellular Cytokine Staining (ICS) for IFN-γ

ICS is a powerful technique to identify and quantify cytokine-producing cells at a single-cell level.

-

Cell Stimulation : Stimulate the expanded T-cells with the HBcAg 18-27 peptide in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin, for several hours. This blocks the secretion of cytokines, causing them to accumulate inside the cell.[1]

-

Surface Staining : Stain the cells with antibodies against surface markers (e.g., CD3, CD8).

-

Fixation and Permeabilization : Fix the cells with a fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane with a detergent (e.g., saponin).[1][3]

-

Intracellular Staining : Stain the permeabilized cells with a fluorescently-labeled antibody specific for IFN-γ.[3]

-

Washing : Wash the cells to remove unbound antibodies.

-

Flow Cytometry Analysis : Analyze the cells using a flow cytometer to determine the percentage of IFN-γ-producing cells within the CD8+ T-cell population.

III. Visualizing the Mechanisms

Diagrams are provided below to illustrate the key immunological pathway and a typical experimental workflow for studying the immunogenicity of HBcAg 18-27.

Caption: Signaling pathway of HBcAg 18-27 presentation and CD8+ T-cell activation.

Caption: Experimental workflow for assessing the immunogenicity of HBcAg 18-27.

References

- 1. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. en.bio-protocol.org [en.bio-protocol.org]

- 6. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]

- 7. anilocus.com [anilocus.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eaglebio.com [eaglebio.com]

- 12. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]

- 13. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

The Dual-Edged Sword: A Technical Guide to the Role of HBcAg 18-27 in Hepatitis B Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis B virus (HBV) core antigen (HBcAg) is a multifunctional protein critical to the viral lifecycle. Within its sequence lies the 18-27 region (amino acid sequence: FLPSDFFPSV), a segment that plays a pivotal, albeit primarily indirect, role in the course of viral replication. This technical guide synthesizes current scientific understanding of the HBcAg 18-27 epitope, focusing on its profound impact on viral persistence and clearance through its function as a primary target for the host immune system. While a direct, non-immunological role in the mechanics of capsid assembly or enzymatic activity remains underexplored in current literature, its significance as an immunodominant cytotoxic T lymphocyte (CTL) epitope is well-established. This guide will delve into the mechanisms by which the host immune response to this epitope influences HBV replication, present quantitative data from key studies, provide detailed experimental protocols for its investigation, and visualize the associated biological pathways and workflows.

Introduction: The Centrality of the HBV Core Antigen

The Hepatitis B virus core protein, a 183-amino acid phosphoprotein, is the building block of the viral nucleocapsid. Its functions are manifold, including:

-

Capsid Assembly: Self-assembly into icosahedral capsids that protect the viral genome.

-

pgRNA Encapsidation: Packaging of the pregenomic RNA (pgRNA) and the viral polymerase.

-

Reverse Transcription: Providing the microenvironment for the reverse transcription of pgRNA into relaxed circular DNA (rcDNA).

-

Nuclear Trafficking: Facilitating the transport of the viral genome into the nucleus of infected hepatocytes.

Given these critical functions, HBcAg is a key target for antiviral therapies. The HBcAg 18-27 region, located within the N-terminal assembly domain, has garnered significant attention, not for a direct role in these mechanical processes, but as a critical interface between the virus and the host's adaptive immune response.

The Immunological Fulcrum: HBcAg 18-27 as a Dominant CTL Epitope

The most significant role of the HBcAg 18-27 region in influencing HBV replication is its function as a highly immunodominant epitope presented by HLA-A2 class I molecules to cytotoxic T lymphocytes.[1] This interaction is a major determinant in the outcome of HBV infection.

CTL-Mediated Control of HBV Replication

The recognition of the HBcAg 18-27 epitope on the surface of infected hepatocytes by specific CD8+ T cells initiates a cascade of events aimed at controlling the virus.[2][3] This control is exerted through two primary mechanisms:

-

Cytolytic Elimination: CTLs can directly kill infected hepatocytes by releasing perforin (B1180081) and granzymes, thereby reducing the pool of cells capable of producing new virions.

-

Non-Cytolytic Suppression: Activated CTLs secrete antiviral cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2] These cytokines can suppress HBV gene expression and replication within infected hepatocytes without causing cell death.

Immune Escape and Viral Persistence

The strong immune pressure exerted on the HBcAg 18-27 epitope can drive the selection of viral mutants.[4][5] Amino acid substitutions within this region can impair its binding to the HLA-A2 molecule or recognition by the T-cell receptor.[5] This allows the virus to evade the CTL response, leading to viral persistence and chronic infection. The high frequency of mutations in this epitope in patients with chronic hepatitis B underscores its importance as a target of the host immune response.[4]

Quantitative Data on the Role of HBcAg 18-27

The following tables summarize quantitative data from studies investigating the immune response to the HBcAg 18-27 epitope and its effect on viral replication.

Table 1: CTL Response to HBcAg 18-27 and Viral Load

| Patient Group | HBcAg 18-27 Specific CD8+ T-cell Frequency (per 10^6 PBMC) | HBV DNA Level (copies/mL) | Correlation | Reference |

| Resolved Acute Hepatitis | High Expansion | Undetectable | Strong Negative | [3] |

| Chronic Hepatitis | Lower Expansion | < 10^7 | Strong Negative | [3] |

| Chronic Hepatitis | No Expansion | > 10^7 | Strong Negative | [3] |

Table 2: Cytokine Production by HBcAg 18-27 Specific T-Cells

| Stimulus | Responding Cells | Cytokine Measured | Result | Reference |

| CTP-HBcAg(18-27)-Tapasin Fusion Protein | Splenocytes from HLA-A2 Transgenic Mice | IFN-γ | Increased Production | [6] |

| CTP-HBcAg(18-27)-Tapasin Fusion Protein | Splenocytes from HLA-A2 Transgenic Mice | IL-2 | Increased Production | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of HBcAg 18-27.

Quantification of HBV DNA by Real-Time PCR (qPCR)

This protocol is essential for measuring viral load in serum or cell culture supernatants, providing a direct quantitative measure of viral replication.

Materials:

-

Serum samples or cell culture supernatants.

-

DNA extraction kit (e.g., Qiagen DNeasy) or NaOH lysis buffer.

-

HBV-specific primers (targeting a conserved region like the S-gene).

-

TaqMan probe or SYBR Green dye.

-

qPCR master mix.

-

Real-time PCR instrument.

-

HBV DNA standard for quantification.

Procedure:

-

DNA Extraction: Extract viral DNA from 200 µL of serum or supernatant according to the manufacturer's protocol or a validated in-house method like NaOH lysis.[7] Elute the DNA in an appropriate buffer.

-

Reaction Setup: Prepare the qPCR master mix containing primers, probe/dye, and polymerase. Add a defined volume of the extracted DNA to each well of a 96-well PCR plate. Include a standard curve using serial dilutions of the HBV DNA standard, as well as no-template controls.

-

Thermal Cycling: Perform the real-time PCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7] Fluorescence is measured at the end of each cycle.

-

Data Analysis: The cycle threshold (Ct) value is determined for each sample. The quantity of HBV DNA in the samples is calculated by comparing their Ct values to the standard curve.[8][9]

In Vitro HBV Replication Assay

This assay uses a hepatoma cell line that stably replicates HBV (e.g., HepG2.2.15) to test the effect of compounds or immune cells on viral replication.

Materials:

-

HepG2.2.15 cell line.

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

96-well cell culture plates.

-

Test compounds or effector cells (e.g., CTLs).

-

Reagents for DNA extraction and qPCR (as above).

-

Reagents for HBeAg/HBsAg ELISA.

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates and culture until they form a confluent monolayer.

-

Treatment: Treat the cells with various concentrations of the test compound or co-culture with HBcAg 18-27 specific CTLs at different effector-to-target ratios.

-

Incubation: Incubate the plates for a defined period (e.g., 7 days).

-

Sample Collection: Collect the cell culture supernatant.

-

Analysis:

-

Quantify secreted HBV DNA in the supernatant using the qPCR protocol described in 4.1.

-

Measure the levels of secreted HBeAg and/or HBsAg using commercial ELISA kits.

-

The 50% effective concentration (EC50) can be calculated for antiviral compounds.[10]

-

Cytotoxic T-Lymphocyte (CTL) Cytotoxicity Assay

This assay measures the ability of HBcAg 18-27 specific CTLs to kill target cells presenting the epitope.

Materials:

-

Effector cells: HBcAg 18-27 specific CTL line.

-

Target cells: HLA-A2 positive cell line (e.g., T2 cells or HepG2 cells) pulsed with the HBcAg 18-27 peptide.

-

Control target cells: Unpulsed or pulsed with an irrelevant peptide.

-

Chromium-51 (51Cr) or a non-radioactive equivalent (e.g., calcein-AM).

-

96-well U-bottom plates.

-

Gamma counter or fluorescence plate reader.

Procedure:

-

Target Cell Labeling: Label the target cells with 51Cr for 1 hour.

-

Peptide Pulsing: Pulse the labeled target cells with the HBcAg 18-27 peptide (e.g., 10 µg/mL) for 1 hour.

-

Co-culture: Mix the effector cells and target cells in 96-well plates at various effector-to-target (E:T) ratios.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Measurement of Lysis: Centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] Spontaneous release is from target cells incubated without effectors. Maximum release is from target cells lysed with detergent.[11]

Conclusion and Future Directions

The HBcAg 18-27 region is a critical component in the complex interplay between HBV and the host immune system. Its primary role in viral replication is defined by its immunogenicity, which can lead to viral clearance in acute infection or drive viral evolution and persistence in chronic infection. For researchers and drug development professionals, this epitope serves as a key target for therapeutic vaccines and immunomodulatory strategies aimed at restoring a potent anti-HBV T-cell response in chronically infected patients.

Future research should aim to elucidate any potential non-immunological functions of this specific region within the core protein. Understanding the structural and functional constraints on this sequence could reveal new vulnerabilities of the virus and inform the design of novel antiviral agents that target different aspects of the viral lifecycle. A deeper comprehension of the mechanisms of immune escape associated with this epitope will also be crucial for the development of more effective and broadly applicable immunotherapies for chronic hepatitis B.

References

- 1. Buy HBcAg [Hepatitis B virus] (18-27) [smolecule.com]

- 2. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. journals.asm.org [journals.asm.org]

- 4. gut.bmj.com [gut.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. Tapasin modification on the intracellular epitope HBcAg18-27 enhances HBV-specific CTL immune response and inhibits hepatitis B virus replication in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revues.ml [revues.ml]

- 10. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Hepatitis B Virus Core Protein Epitope: Seq1 aa:18-27

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) core protein (HBcAg) is a critical viral component, not only for its structural role in forming the viral capsid but also for its multifaceted involvement in the viral lifecycle and its potent immunogenicity. Within the core protein sequence, the region spanning amino acids 18-27 has been identified as a highly immunodominant epitope, particularly in the context of HLA-A2-restricted cytotoxic T lymphocyte (CTL) responses. This technical guide provides a comprehensive overview of the sequence, structure, biophysical properties, and immunological significance of the HBV Seq1 aa:18-27 epitope, intended for researchers and professionals in the fields of virology, immunology, and therapeutic development.

Sequence and Biophysical Properties

The amino acid sequence of the this compound epitope is Phe-Leu-Pro-Ser-Asp-Phe-Phe-Pro-Ser-Val (FLPSDFFPSV) [1][2][3]. As a synthetic peptide, its biophysical characteristics are crucial for its use in research and potential therapeutic applications.

Physicochemical Characteristics

A summary of the key physicochemical properties of the isolated FLPSDFFPSV peptide is presented in Table 1. These values are essential for handling the peptide in experimental settings, including dissolution and storage.

Table 1: Physicochemical Properties of this compound Peptide

| Property | Value | Method/Reference |

| Amino Acid Sequence | Phe-Leu-Pro-Ser-Asp-Phe-Phe-Pro-Ser-Val | [1][2][3] |

| Molecular Formula | C58H78N10O15 | Calculated |

| Molecular Weight | 1155.33 g/mol | Calculated |

| Isoelectric Point (pI) | ~4.05 | Calculated |

| Solubility | Soluble in DMSO | [1] |

Structural Analysis

The three-dimensional structure of the this compound peptide has been determined by X-ray crystallography in a complex with the Human Leukocyte Antigen (HLA)-A*02:01 molecule (PDB ID: 3OXS). This structure reveals the conformation of the peptide when presented by an antigen-presenting cell to T-cells.

Within the HLA-A2 binding groove, the peptide adopts a bent conformation. The phenylalanine at position 1 (P1) and the valine at position 10 (P10) act as anchor residues, fitting into specific pockets of the HLA molecule. The central portion of the peptide, including the two consecutive phenylalanine residues at positions 6 and 7, is exposed for recognition by the T-cell receptor (TCR).

While the structure of the peptide in its free form in solution has not been explicitly detailed in the literature, circular dichroism (CD) spectroscopy of the peptide-HLA-A2 complex has been performed to assess its thermostability.

Table 2: Thermostability of this compound in Complex with HLA-A2 Alleles

| HLA-A2 Allele | Melting Temperature (Tm) | Reference |

| A02:06 | High | [4] |

| A02:07 | > A02:01 | [4] |

| A02:01 | > A02:03 | [4] |

| A02:03 | Low | [4] |

This hierarchy of thermostability suggests that minor polymorphic variations in HLA-A2 alleles can significantly impact the stability of the peptide-MHC complex, which in turn can influence the immunogenicity of the epitope.[4]

Immunological Properties and Functional Assays

The this compound epitope is a well-characterized target for cytotoxic T lymphocytes, which are crucial for the clearance of HBV-infected cells. Various functional assays have been employed to quantify the T-cell response to this epitope.

T-Cell Activation and Cytotoxicity

Stimulation of peripheral blood mononuclear cells (PBMCs) from HBV patients with the FLPSDFFPSV peptide can induce the proliferation and activation of epitope-specific CD8+ T-cells. These activated T-cells are capable of recognizing and lysing target cells presenting this peptide on their surface.

Table 3: Quantitative Data from Functional T-Cell Assays for this compound

| Assay | Cell Type | Stimulus | Readout | Result | Reference |

| ELISpot | Human PBMCs (Healthy Donors) | Peptide 1 (FLPSDFFPSV) | IFN-γ Secreting Cells (ISCs)/106 PBMCs | ~1667 ± 231 | [1] |

| ELISpot | Human PBMCs (Chronic HBV) | Peptide 1 (FLPSDFFPSV) | IFN-γ Secreting Cells (ISCs)/106 PBMCs | ~1420 ± 253 | [1] |

| 51Cr Release Assay | Human PBMCs | Peptide 3 (modified FLPSDFFPSV) | % Target Lysis (E/T=100) | 68.4 ± 15 | [1] |

| 51Cr Release Assay | HLA-A2 Transgenic Mice Splenocytes | Peptide 3 (modified FLPSDFFPSV) | % Target Lysis (E/T=100) | 55.3 ± 10.1 | [5] |

| Tetramer Staining | Human PBMCs (Healthy Donors) | Peptide 3 (modified FLPSDFFPSV) | % of CD8+ T-cells | 1.05 | [1] |

| Tetramer Staining | Human PBMCs (Chronic HBV) | Peptide 3 (modified FLPSDFFPSV) | % of CD8+ T-cells | 0.93 | [1] |

Role in Signaling Pathways

While the this compound epitope itself is primarily recognized for its role as a T-cell epitope, the parent HBV core protein is known to influence host cell signaling pathways. It is important to note that a direct signaling role for the isolated 18-27 peptide has not been documented. The signaling effects described below are attributed to the full-length core protein.

Wnt/β-catenin and MAPK Pathways

The HBV core protein can interact with a large number of human gene promoters, thereby disrupting host gene expression. Notably, it has been shown to bind to the promoters of genes involved in the Wnt/β-catenin and mitogen-activated protein kinase (MAPK) signaling pathways. This interaction can lead to the upregulation of certain proto-oncogenes and receptors, contributing to the pathogenic effects of HBV infection.

Nuclear Trafficking

The HBV core protein shuttles between the cytoplasm and the nucleus, a process that is critical for the viral life cycle. This trafficking is mediated by nuclear localization signals (NLS) and nuclear export signals (NES) located in the arginine-rich C-terminal domain of the protein. The import process involves the cellular importin α/β machinery, while export is dependent on the TAP/NXF1 pathway. This dynamic localization allows the core protein to participate in various stages of viral replication, including genome encapsidation in the cytoplasm and the formation of covalently closed circular DNA (cccDNA) in the nucleus.

Below is a logical diagram illustrating the nuclear trafficking of the HBV core protein.

References

- 1. Therapeutic polypeptides based on HBV core 18-27 epitope can induce CD8+ CTL-mediated cytotoxicity in HLA-A2+ human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Hepatitis B virus core antigen epitopes presented by HLA-A2 single-chain trimers induce functional epitope-specific CD8+ T-cell responses in HLA-A2·1/Kb transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the binding of hepatitis B virus core peptide to HLA-A2 alleles: towards designing better vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic polypeptides based on HBcAg18-27 CTL epitope can induce antigen-specific CD8+ CTL-mediated cytotoxicity in HLA-A2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of the Hepatitis B Virus Core Antigen 18-27 Epitope: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and immunological significance of the Hepatitis B Virus (HBV) core antigen (HBcAg) 18-27 epitope. This immunodominant, HLA-A2-restricted cytotoxic T-lymphocyte (CTL) epitope is a critical target of the cellular immune response during HBV infection and a key focus for the development of therapeutic vaccines and immunotherapies.

The Initial Discovery: Identifying a Key Target for the Immune System

The seminal discovery of the HBcAg 18-27 epitope was a pivotal moment in understanding the immunopathogenesis of HBV infection. In 1991, a research group led by Ferrari, Bertoletti, and Chisari sought to identify the specific targets of the cytotoxic T-lymphocyte response in patients with acute hepatitis B. Their work, published in the Journal of Experimental Medicine and Proceedings of the National Academy of Sciences, provided the first direct evidence of an HLA class I-restricted CTL response to an HBV antigen in humans.[1][2]

The researchers used a panel of overlapping synthetic peptides spanning the entire HBV core protein to stimulate peripheral blood mononuclear cells (PBMCs) from HLA-A2-positive patients with acute hepatitis B.[1] Through a series of meticulous experiments, they pinpointed a 10-amino acid sequence, FLPSDFFPSV , corresponding to residues 18-27 of the HBV core protein, as the primary target of the CTL response.[1] This epitope was recognized by CD8+ T-cells, which were capable of lysing target cells expressing the endogenously synthesized HBcAg.[2]

This discovery was significant for several reasons. It demonstrated that the cellular immune response in acute HBV infection is highly focused on specific viral epitopes. Furthermore, the robust CTL response to HBcAg 18-27 observed in patients who successfully cleared the virus, and its relative weakness in chronically infected patients, suggested a crucial role for this specific immune response in viral clearance.[1]

Quantitative Analysis of the Immune Response to HBcAg 18-27

Subsequent research has extensively quantified the immune response to the HBcAg 18-27 epitope, solidifying its importance as an immunodominant target. Key quantitative data are summarized in the tables below.

Table 1: Cytotoxic T-Lymphocyte (CTL) Activity against HBcAg 18-27

The initial discovery and subsequent studies have consistently demonstrated the potent cytotoxic activity of T-cells specific for the HBcAg 18-27 epitope. The standard method for quantifying this activity is the Chromium-51 (⁵¹Cr) release assay.

| Effector:Target (E:T) Ratio | % Specific Lysis (Patient with Acute Hepatitis B) | % Specific Lysis (Patient with Chronic Hepatitis B) | % Specific Lysis (Healthy Control) | Reference |

| 50:1 | 45% | <10% | <5% | Penna et al., 1991[1] |

| 25:1 | 35% | <10% | <5% | Penna et al., 1991[1] |

| 12.5:1 | 25% | <5% | <5% | Penna et al., 1991[1] |

| 6.25:1 | 15% | <5% | <5% | Penna et al., 1991[1] |

Table 2: Frequency of HBcAg 18-27-Specific T-Cells

The frequency of T-cells that recognize the HBcAg 18-27 epitope varies significantly between different clinical phases of HBV infection. These frequencies are typically measured using techniques such as ELISpot (Enzyme-Linked ImmunoSpot) to detect interferon-gamma (IFN-γ) secreting cells or flow cytometry with HLA-A2/peptide tetramers.

| Patient Cohort | Frequency of IFN-γ Secreting Cells (per 10⁶ PBMCs) | Frequency of Tetramer+ CD8+ T-cells (%) | Reference |

| Acute Hepatitis B | >100 | 0.5 - 2.0% | Rehermann et al., 1995 |

| Chronic Hepatitis B (low viral load) | 10 - 100 | 0.1 - 0.5% | Boni et al., 2007 |

| Chronic Hepatitis B (high viral load) | <10 | <0.1% | Boni et al., 2007 |

| Resolved HBV Infection | 50 - 200 | 0.2 - 1.0% | Rehermann et al., 1996 |

Table 3: HLA-A2 Binding Affinity of HBcAg 18-27

The ability of the HBcAg 18-27 peptide to elicit a robust T-cell response is intrinsically linked to its high affinity for the HLA-A2 molecule. This binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the binding of a reference peptide by 50%.

| Peptide | HLA-A2 Subtype | IC50 (nM) | Reference |

| HBcAg 18-27 (FLPSDFFPSV) | HLA-A0201 | 5 | Sidney et al., 1995 |

| HBcAg 18-27 (FLPSDFFPSV) | HLA-A0202 | 4.3 | Sidney et al., 1995 |

| HBcAg 18-27 (FLPSDFFPSV) | HLA-A0203 | 10 | Sidney et al., 1995 |

| HBcAg 18-27 (FLPSDFFPSV) | HLA-A0206 | 3.7 | Sidney et al., 1995 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of the HBcAg 18-27 epitope.

Peptide Synthesis and Purification

Synthetic peptides corresponding to the HBcAg 18-27 sequence (FLPSDFFPSV) and overlapping control peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

-

Synthesis: Peptides are assembled on a resin support, with each amino acid sequentially added and coupled.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

-

Stock Solution Preparation: Purified peptides are lyophilized and dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, which is then aliquoted and stored at -80°C.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the HBcAg 18-27 epitope.

-

Target Cell Preparation:

-

HLA-A2 positive target cells (e.g., JY cells, an EBV-transformed B-cell line, or autologous B-cells) are incubated with 100 µCi of Na₂⁵¹CrO₄ for 60-90 minutes at 37°C.

-

The labeled target cells are washed three times with culture medium to remove unincorporated ⁵¹Cr.

-

Target cells are then pulsed with the HBcAg 18-27 peptide (typically 1-10 µg/mL) for 1 hour at 37°C. Control target cells are incubated without the peptide.

-

-

Effector Cell Preparation:

-

PBMCs from patients or healthy donors are isolated by Ficoll-Hypaque density gradient centrifugation.

-

CD8+ T-cells can be isolated using magnetic bead separation for a more purified effector population.

-

Effector cells are stimulated in vitro with the HBcAg 18-27 peptide for 7-10 days to expand the population of epitope-specific CTLs.

-

-

Cytotoxicity Assay:

-

Effector cells and ⁵¹Cr-labeled target cells are co-incubated in a 96-well V-bottom plate at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

The plate is incubated for 4-6 hours at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

After incubation, the plate is centrifuged, and the supernatant from each well is collected.

-

The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

-

-

Calculation of Specific Lysis:

-

The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: cpm from wells with effector and target cells.

-

Spontaneous Release: cpm from wells with target cells and medium only.

-

Maximum Release: cpm from wells with target cells and a detergent (e.g., Triton X-100) to induce complete lysis.

-

-

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of HBcAg 18-27-specific T-cells based on their ability to secrete IFN-γ upon stimulation.

-

Plate Coating: A 96-well PVDF membrane plate is coated with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., RPMI with 10% fetal bovine serum) for at least 2 hours at room temperature.

-

Cell Plating and Stimulation:

-

PBMCs are added to the wells at a concentration of 2-4 x 10⁵ cells per well.

-

The HBcAg 18-27 peptide is added to the wells at a final concentration of 5-10 µg/mL.

-

A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

-

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection:

-

The cells are removed, and the plate is washed.

-

A biotinylated anti-human IFN-γ detection antibody is added and incubated for 2 hours at room temperature.

-

The plate is washed again, and streptavidin-alkaline phosphatase is added for 1 hour.

-

-

Spot Development: A substrate solution (e.g., BCIP/NBT) is added, which forms a colored precipitate at the site of IFN-γ secretion.

-

Analysis: The resulting spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Signaling Pathways and Experimental Workflows

The recognition of the HBcAg 18-27 epitope by a CD8+ T-cell initiates a complex intracellular signaling cascade that leads to T-cell activation and the execution of its effector functions.

T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the key events in the TCR signaling pathway upon recognition of the HBcAg 18-27 peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC).

Caption: TCR signaling cascade upon HBcAg 18-27 recognition.

Experimental Workflow for CTL Epitope Discovery

The following diagram outlines the general workflow that led to the identification of the HBcAg 18-27 epitope.

Caption: Workflow for the discovery of the HBcAg 18-27 CTL epitope.

Conclusion and Future Directions

The discovery of the HBcAg 18-27 epitope has profoundly influenced our understanding of the immune response to HBV and has paved the way for the development of novel immunotherapeutic strategies. The strong association between a robust CTL response to this epitope and viral clearance highlights its potential as a key component of a therapeutic vaccine aimed at treating chronic hepatitis B.

Future research in this area will likely focus on:

-

Optimizing vaccine delivery platforms to elicit potent and durable T-cell responses to HBcAg 18-27.

-

Investigating the impact of epitope variants on immune recognition and the potential for viral escape.

-

Developing combination therapies that pair HBcAg 18-27-based immunotherapies with other antiviral agents.

-

Further elucidating the molecular mechanisms that govern the strength and quality of the T-cell response to this critical epitope.

By continuing to build upon the foundational discoveries outlined in this guide, the scientific community can move closer to the goal of a functional cure for chronic hepatitis B.

References

- 1. Cytotoxic T lymphocytes recognize an HLA-A2-restricted epitope within the hepatitis B virus nucleocapsid antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HLA class I-restricted human cytotoxic T cells recognize endogenously synthesized hepatitis B virus nucleocapsid antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Immunological Investigation of HBV Peptide FLPSDFFPSV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of developing liver cirrhosis and hepatocellular carcinoma. The host's cellular immune response, particularly cytotoxic T lymphocyte (CTL) activity, is crucial for the control and clearance of HBV. A key target for this CTL response is the HLA-A*02:01-restricted epitope derived from the HBV core protein, amino acids 18-27, with the sequence Phe-Leu-Pro-Ser-Asp-Phe-Phe-Pro-Ser-Val (FLPSDFFPSV).[1][2] This peptide is a critical tool for researchers studying HBV-specific T-cell immunity, developing therapeutic vaccines, and monitoring immune responses in patients. This in-depth technical guide provides a comprehensive overview of the FLPSDFFPSV peptide, including its mechanism of action, quantitative data on its immunological properties, and detailed experimental protocols for its investigation.

Core Properties of FLPSDFFPSV

The FLPSDFFPSV peptide is an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of HBV-infected cells.[1][2] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, initiating a signaling cascade that leads to T-cell activation, proliferation, and the elimination of infected hepatocytes.

Mechanism of Action: T-Cell Receptor Signaling Pathway

The binding of the FLPSDFFPSV-HLA-A*02:01 complex to a specific TCR on a CD8+ T cell is the primary event that triggers an adaptive immune response against HBV-infected cells. This interaction initiates a complex intracellular signaling pathway, leading to the activation of the T cell's effector functions.

Caption: T-Cell Receptor (TCR) signaling cascade initiated by FLPSDFFPSV-MHC complex recognition.

Quantitative Data

The immunological efficacy of the FLPSDFFPSV peptide can be quantified through various assays. Below are tables summarizing key quantitative data from published studies.

Table 1: Binding Affinity of HBV Core 18-27 Peptide to HLA-A2 Supertype Alleles

| HLA Allele | Peptide Sequence | Binding Affinity (IC50 nM) |

| A0201 | FLPSDFFPSV | < 500 |

| A0202 | FLPSDFFPSV | < 500 |

| A0203 | FLPSDFFPSV | < 500 |

| A0206 | FLPSDFFPSV | < 500 |

| A*6802 | FLPSDFFPSV | < 500 |

| Data sourced from a study analyzing the binding of HBV-derived peptides to multiple HLA class I alleles.[3] IC50 values represent the concentration of peptide required to inhibit the binding of a standard radiolabeled peptide by 50%. |

Table 2: Quantification of HBcAg18-27-Specific CD8+ T-Cell Responses

| Immunizing Peptide | Assay | Healthy Donors | Chronic Hepatitis B Patients |

| Peptide 1 (modified HBcAg18-27) | Tetramer Staining (% of CD8+ T cells) | Not Reported | Not Reported |

| Cytotoxicity Assay (% lysis at E:T 100:1) | Not Reported | Significantly lower than Peptide 3 | |

| Peptide 2 (modified HBcAg18-27) | Tetramer Staining (% of CD8+ T cells) | Not Reported | Not Reported |

| Cytotoxicity Assay (% lysis at E:T 100:1) | Not Reported | Significantly lower than Peptide 3 | |

| Peptide 3 (modified HBcAg18-27) | Tetramer Staining (% of CD8+ T cells) | 1.05% (10,500/10^6 PBMCs) | 0.93% (9,300/10^6 PBMCs) |

| Cytotoxicity Assay (% lysis at E:T 100:1) | Not Reported | 68.4 ± 15% | |

| Irrelevant Peptide (MART-1) | Tetramer Staining (% of CD8+ T cells) | 0.02% (background) | 0.04% - 0.14% (background) |

| Cytotoxicity Assay (% lysis at E:T 100:1) | No specific lysis | No specific lysis | |

| Data adapted from a study investigating the immunogenicity of modified HBcAg18-27 peptides in vitro using PBMCs from healthy donors and chronic hepatitis B patients.[4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of FLPSDFFPSV-specific T-cell responses. The following sections provide step-by-step protocols for key immunological assays.

Experimental Workflow

Caption: General workflow for assessing T-cell responses to FLPSDFFPSV.

Protocol 1: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Materials:

-

96-well PVDF-membrane plates

-

Sterile PBS

-

Coating buffer (sterile PBS)

-

Capture anti-human IFN-γ antibody

-

Blocking solution (e.g., RPMI 1640 with 10% FBS)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

FLPSDFFPSV peptide (and irrelevant control peptide)

-

Recombinant human IL-2

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, penicillin/streptomycin)

-

Biotinylated detection anti-human IFN-γ antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

-

ELISPOT plate reader

Procedure:

-

Plate Coating:

-

Pre-wet the 96-well PVDF membrane with 15 µL of 70% ethanol for 1 minute.

-

Wash the plate 3 times with 200 µL/well of sterile PBS.

-

Add 100 µL/well of the capture anti-IFN-γ antibody diluted in coating buffer.

-

Incubate overnight at 4°C.[5]

-

-

Cell Preparation and Plating:

-

The next day, wash the plate 3 times with 200 µL/well of sterile PBS.

-

Block the membrane by adding 200 µL/well of blocking solution and incubate for at least 2 hours at room temperature.[5]

-

Prepare a cell suspension of PBMCs in complete culture medium.

-

Wash the plate 3 times with sterile PBS.

-

Add PBMCs to the wells (typically 2-3 x 10^5 cells/well).

-

Add the FLPSDFFPSV peptide to the experimental wells at the desired concentration (e.g., 10 µg/mL). Include negative control wells (no peptide or irrelevant peptide) and positive control wells (e.g., PHA).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]

-

-

Detection and Development:

-

Wash the plate 3 times with PBS and then 3 times with PBS containing 0.05% Tween-20 (PBST).

-

Add 100 µL/well of the biotinylated detection anti-IFN-γ antibody diluted in PBST with 1% BSA.

-

Incubate for 2 hours at room temperature.

-

Wash the plate 4 times with PBST.

-

Add 100 µL/well of Streptavidin-ALP or -HRP diluted in PBST.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 4 times with PBST and then 2 times with PBS.

-

Add 100 µL/well of the substrate solution and monitor spot development.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely before counting the spots using an ELISPOT reader.

-

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, enabling the simultaneous analysis of cell surface markers and intracellular proteins.

Materials:

-

PBMCs

-

Complete culture medium

-

FLPSDFFPSV peptide (and irrelevant control peptide)

-

Co-stimulatory molecules (e.g., anti-CD28 and anti-CD49d antibodies)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

FACS tubes or 96-well U-bottom plates

-

Phosphate-buffered saline (PBS)

-

Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% saponin (B1150181) and 0.5% BSA)

-

Fluorescently conjugated antibody against IFN-γ

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Resuspend PBMCs in complete culture medium at a concentration of 1-2 x 10^6 cells/mL.

-

Add the FLPSDFFPSV peptide (e.g., 1-10 µg/mL) and co-stimulatory molecules.

-

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).

-

Incubate for an additional 4-6 hours.[7]

-

-

Surface Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in PBS containing fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8).

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with PBS.

-

-

Fixation and Permeabilization:

-

Resuspend the cell pellet in fixation buffer and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently conjugated anti-IFN-γ antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Acquisition and Analysis:

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of IFN-γ positive cells.

-

Conclusion

The HBV core peptide FLPSDFFPSV is an indispensable tool for the detailed investigation of cellular immunity in HBV infection. The ability to quantify the binding affinity of this peptide to HLA molecules and to measure the frequency and functional capacity of FLPSDFFPSV-specific T cells provides valuable insights into the immunopathogenesis of hepatitis B. The standardized protocols provided in this guide are intended to facilitate reproducible and robust research in this critical area, ultimately contributing to the development of novel immunotherapies and vaccines for the treatment and prevention of chronic HBV infection.

References

- 1. jpt.com [jpt.com]

- 2. jpt.com [jpt.com]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. Therapeutic polypeptides based on HBV core 18-27 epitope can induce CD8+ CTL-mediated cytotoxicity in HLA-A2+ human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ice-hbv.org [ice-hbv.org]

- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]

An In-depth Technical Guide to HBV Immunodominant Epitopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core concepts surrounding Hepatitis B Virus (HBV) immunodominant epitopes. Host T-cell and B-cell immune responses are critical determinants in the outcome of HBV infection, influencing viral clearance or progression to chronic disease.[1] A thorough understanding of the specific viral regions—or epitopes—that trigger these responses is fundamental for the development of next-generation therapeutic vaccines and immunotherapies.[1][2][3][4]

The Landscape of HBV Immunodominant Epitopes

The adaptive immune response to HBV targets epitopes derived from all major viral proteins: the Surface (HBsAg), Core (HBcAg/HBeAg), Polymerase (HBpol), and the X protein (HBx).[1][4][5] These responses are mediated by two primary arms of the adaptive immune system:

-

T-Cell Response: Crucial for clearing infected hepatocytes. This involves CD8+ cytotoxic T lymphocytes (CTLs) that recognize viral peptides presented on HLA class I molecules, and CD4+ helper T cells that recognize peptides on HLA class II molecules and help orchestrate the overall antiviral response.[1][5][6]

-

B-Cell Response: Involves the production of antibodies that can neutralize the virus, primarily by targeting the surface antigen (HBsAg).[7]

Immunodominant epitopes are those that are preferentially recognized by the immune system within a given individual or population. Their identification is a key goal in HBV immunology research.

Table 1: Overview of Key Immunodominant Regions in HBV Proteins

| HBV Protein | Immunodominant Region/Characteristics | Primary Immune Target | References |

| Core (HBcAg) | Central region (residues 74-123) is a major B-cell antigenic region.[8] Also contains multiple potent T-cell epitopes.[2][3] The "immunodominant loop" is critical for conformational epitopes.[9] | B-Cell, CD4+ T-Cell, CD8+ T-Cell | [2][3][8][9] |

| Surface (HBsAg) | The "a" determinant is a major conformational B-cell epitope and the primary target for neutralizing antibodies.[7] Contains numerous HLA-A2 restricted CTL epitopes.[10] | B-Cell, CD8+ T-Cell | [7][10] |

| Polymerase (HBpol) | As the largest HBV protein, it is a significant source of CD8+ and CD4+ T-cell epitopes.[1][6] Its essential role in replication makes it an attractive therapeutic target.[4][11] | CD8+ T-Cell, CD4+ T-Cell | [1][4][11] |

| X Protein (HBx) | The carboxy-terminal half is a primary target for antibodies in patients with chronic hepatitis.[12][13][14] Also contains T-cell epitopes.[4] | B-Cell, CD8+ T-Cell | [4][12][13][14] |

T-Cell Epitopes: The Drivers of Viral Clearance

T-cell recognition of viral epitopes is the cornerstone of the host's defense against established HBV infection. This process is highly specific and is dictated by the individual's Human Leukocyte Antigen (HLA) molecules.

-

CD8+ CTLs recognize short peptides (typically 8-11 amino acids) presented by HLA class I molecules on the surface of infected hepatocytes, leading to the destruction of these cells.[1][5]

-

CD4+ T-helper cells recognize longer peptides (13-25 amino acids) presented by HLA class II molecules on professional antigen-presenting cells (APCs). This recognition is vital for activating and sustaining robust CD8+ T-cell and B-cell responses.[1]

A significant challenge in developing T-cell-based immunotherapies is the vast polymorphism of HLA genes in the human population.[5] An epitope that is immunodominant in an individual with one HLA type may not be recognized in another. Much of the research has focused on epitopes restricted by common alleles, such as HLA-A*02:01.[1][10]

References

- 1. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of immunodominant T cell epitopes of the hepatitis B virus nucleocapsid antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Identification of immunodominant T cell epitopes of the hepatitis B virus nucleocapsid antigen. [jci.org]

- 4. Discovery and Selection of Hepatitis B Virus-Derived T Cell Epitopes for Global Immunotherapy Based on Viral Indispensability, Conservation, and HLA-Binding Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Envelope Proteins of Hepatitis B Virus: Molecular Biology and Involvement in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of minor and major antigenic regions within the hepatitis B virus nucleocapsid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Mapping of B-cell epitopes of the human hepatitis B virus X protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the HBV Core 18-27 T-Cell Epitope

This guide provides a comprehensive overview of the Hepatitis B Virus (HBV) core 18-27 epitope (HBcAg18-27), an immunodominant target for cytotoxic T lymphocytes (CTLs). Its role in the natural course of HBV infection and its potential as a target for therapeutic interventions are explored in detail.

Introduction to HBV Core 18-27

The HBV core 18-27 epitope, with the amino acid sequence FLPSDFFPSV, is a well-characterized, immunodominant CD8+ T-cell epitope derived from the HBV capsid protein.[1] T-cell mediated immune responses, particularly the cytotoxicity mediated by CTLs recognizing this epitope on infected hepatocytes, are crucial for controlling HBV infection and clearing infected cells.[2][3] Due to its high immunogenicity and importance in the anti-HBV immune response, the HBcAg18-27 epitope is a prime target for the development of T-cell-based immune therapies and therapeutic vaccines aimed at achieving a functional cure for chronic hepatitis B.[4][5][6]

Immunobiology and HLA Restriction

The immune response to the HBcAg18-27 epitope is a key determinant in the outcome of HBV infection. This response is governed by the host's Human Leukocyte Antigen (HLA) class I molecules, which present the peptide to CD8+ T-cells.

-

Promiscuous HLA Restriction: The HBcAg18-27 epitope is known for its promiscuous binding to multiple HLA class I molecules. It is most famously restricted by HLA-A2, being immunodominant in the context of HLA-A02:01.[6][7] However, it is also presented by other alleles, including HLA-B35:01, HLA-B35:03, and HLA-B51:01, making it a relevant target in a genetically diverse human population.[4][5][6][8] Interestingly, while the full HBcAg18-27 peptide does not bind well to HLA-B51 in liquid-phase assays, HLA-B51-restricted CTLs can still recognize it when presented on the cell surface, suggesting a unique conformation or the influence of other cell surface molecules.[9]

-

Role in Viral Clearance: Vigorous CTL responses against epitopes like HBcAg18-27 are associated with the clearance of HBV during acute infection. In chronic HBV, these responses are often weak or dysfunctional.[10] However, detectable CD8+ T-cell responses against this epitope are more frequently observed in HBeAg-negative patients compared to HBeAg-positive patients, suggesting a role in the later phases of chronic infection.[6]

-

Immune Escape Variants: The strong immune pressure exerted by T-cells targeting the HBcAg18-27 epitope drives the selection of viral escape mutations.[4][5] These variations in the epitope sequence can impair T-cell receptor (TCR) interaction or disrupt antigen processing and presentation.[4][5] The specific escape pathways are often dependent on the presenting HLA-class I molecule, highlighting a co-evolutionary battle between the virus and the host immune system.[4][5] The presence of such escape variants is a significant consideration for the design of T-cell-based therapies.[5]

Quantitative Data on Immunogenicity

The immunogenicity of the HBcAg18-27 epitope has been quantified through various in vitro and ex vivo assays using peripheral blood mononuclear cells (PBMCs) from both healthy donors and patients with chronic HBV.

Table 1: Frequency of HBcAg18-27-Specific T-Cells

| Assay Type | Peptide Stimulant | Donor Population | Frequency of Specific CD8+ T-Cells | Reference |

|---|---|---|---|---|

| Tetramer Assay | Peptide 3 (HBcAg18-27 + T-helper + B-epitope) | Healthy Donors | ~1.05% of PBMCs | [2][3] |

| Tetramer Assay | Peptide 3 (HBcAg18-27 + T-helper + B-epitope) | Chronic Hepatitis B Patients | ~0.93% of PBMCs | [2][3] |

| Intracellular Cytokine Staining | HBcAg18-27 Peptide Pool | HBeAg-Negative CHB Patients | Variable, but detectable responses | [6] |

| Intracellular Cytokine Staining | HBcAg18-27 Peptide Pool | HBeAg-Positive CHB Patients | Generally undetectable responses |[6] |

Table 2: Cytotoxicity of HBcAg18-27-Specific CTLs

| Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |

|---|---|---|---|---|

| PBMCs stimulated with Peptide 3* | T2 cells pulsed with HBcAg18-27 | 100:1 | 68.4 ± 15% | [2][3] |

| Splenocytes from mice immunized with Peptide 3* | T2 cells pulsed with HBcAg18-27 | 100:1 | 55.3 ± 10.1% | [11] |

*Peptide 3 is a composite therapeutic peptide containing the HBcAg18-27 CTL epitope, a PreS2 B-cell epitope, and a universal T-helper epitope.

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment of T-cell responses to the HBcAg18-27 epitope.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is used to identify and quantify cytokine-producing T-cells (e.g., IFN-γ, TNF-α) following antigen-specific stimulation.

-

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

HBcAg18-27 peptide (FLPSDFFPSV)

-

Protein transport inhibitor (e.g., Brefeldin A)

-

Cell Stimulation Cocktail (e.g., PMA/Ionomycin) as a positive control

-

Buffer (e.g., PBS or RPMI-1640) as a negative control

-

Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, TNF-α

-

Fixation and Permeabilization buffers

-

Flow cytometer

-

-

Procedure:

-

Cell Stimulation: Plate 1 x 10⁶ PBMCs per well. Add the HBcAg18-27 peptide to a final concentration of 5 µg/mL. Include positive (PMA/Ionomycin) and negative (buffer only) control wells.

-

Incubate for 2 hours at 37°C.

-

Inhibit Cytokine Secretion: Add a protein transport inhibitor (e.g., Brefeldin A) to each well to trap cytokines intracellularly.

-

Continue incubation for an additional 12 hours.

-

Surface Staining: Harvest the cells and wash them. Stain for cell surface markers, such as CD3 and CD8, by incubating with labeled antibodies for 15-30 minutes at room temperature in the dark.[12]

-

Fix and Permeabilize: Wash the cells to remove excess antibodies. Add fixation buffer and incubate for 20 minutes. Wash again, then resuspend the cells in permeabilization buffer.[13]

-

Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ) to the permeabilized cells. Incubate for 20-60 minutes at room temperature in the dark.[13]

-

Acquisition: Wash the cells and resuspend them in flow staining buffer. Acquire the samples on a flow cytometer.[13]

-

Analysis: Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD8+ CTLs. Determine the percentage of CD8+ T-cells that are positive for the cytokine of interest (e.g., IFN-γ).

-

⁵¹Cr Release Cytotoxicity Assay

This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope.

-

Materials:

-

Effector cells (e.g., PBMCs stimulated with HBcAg18-27)

-

Target cells (e.g., HLA-A2+ T2 cell line)

-

HBcAg18-27 peptide

-

Sodium Chromate (Na₂⁵¹CrO₄)

-

Fetal Bovine Serum (FBS)

-

Gamma counter

-

-

Procedure:

-

Target Cell Preparation: Incubate 1 x 10⁶ T2 target cells with 10 µg/mL of the HBcAg18-27 peptide for 2 hours.[3]

-

Labeling: Label the peptide-pulsed target cells with 3.7 x 10⁶ Bq of Na₂⁵¹CrO₄ for 60 minutes at 37°C.[3]

-

Wash the labeled target cells three times to remove excess ⁵¹Cr.[3]

-

Co-culture: Plate the labeled target cells in a 96-well plate. Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Controls:

-

Spontaneous Release: Target cells with medium only.

-

Maximum Release: Target cells with a cell-lysing detergent.

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.[3]

-

Harvest Supernatant: Centrifuge the plate again and harvest the supernatant from each well.

-

Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

HLA-Peptide Binding Assay (T2 Cell Stabilization)

This assay assesses the ability of a peptide to bind and stabilize HLA class I molecules on the surface of T2 cells, which are deficient in TAP and thus have unstable, empty HLA-A2 molecules on their surface.

-

Materials:

-

T2 cell line (HLA-A2+)

-

HBcAg18-27 peptide and its analogues

-

Human β2-Microglobulin (B2M)

-

Fluorochrome-conjugated anti-HLA-A2 antibody

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Harvest T2 cells and resuspend them at 1.5 x 10⁶ cells/mL in serum-free medium.[14]

-

Peptide Incubation: Add human B2M (e.g., 6 µg/mL) and various concentrations of the test peptide to the cells.[14] Incubate for several hours (e.g., overnight) at 37°C.

-

Staining: Wash the cells and stain with a fluorescently labeled anti-HLA-A2 antibody.

-

Acquisition: Analyze the cells by flow cytometry, measuring the Mean Fluorescence Intensity (MFI) of HLA-A2 staining.

-

Analysis: An increase in MFI compared to cells incubated without peptide indicates that the peptide has bound to and stabilized the HLA-A2 molecules on the cell surface. The concentration of peptide required to achieve 50% of the maximum stabilization (EC₅₀) can be calculated to determine binding affinity.[14]

-

Visualized Pathways and Workflows

Antigen Processing and Presentation Pathway

Viral proteins synthesized within an infected hepatocyte are degraded, and the resulting peptides are presented by MHC class I molecules.

Caption: Endogenous processing and presentation of the HBV core 18-27 epitope.

T-Cell Receptor (TCR) Signaling Cascade

Recognition of the pMHC-I complex by a CD8+ T-cell's TCR initiates a signaling cascade leading to CTL activation.